ML241
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of ML241 in the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the function and mechanism of action of ML241, a potent and selective inhibitor of the p97 ATPase, within the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This document provides a comprehensive overview of the ERAD pathway, the critical role of p97, and the impact of this compound on this essential cellular process. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the p97-ERAD axis.
Introduction to the ERAD Pathway and the Role of p97
The Endoplasmic Reticulum (ER) is a crucial organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The ER-associated degradation (ERAD) pathway is a highly conserved quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER, thereby maintaining cellular homeostasis and preventing the accumulation of potentially toxic protein aggregates. This process is critical for cell survival, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
The ERAD process can be broadly divided into three key stages:
-
Recognition and Targeting: Misfolded proteins in the ER lumen, membrane, or cytosol-facing domains are recognized by a complex machinery of chaperones and lectins.
-
Retrotranslocation (Dislocation): The targeted substrates are then moved from the ER back into the cytosol. This step is critical as the proteolytic machinery, the proteasome, resides in the cytosol.
-
Ubiquitination and Degradation: Once in the cytosol, the substrates are polyubiquitinated by E3 ubiquitin ligases, marking them for degradation by the 26S proteasome.
A key player in the retrotranslocation step is the AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 is a hexameric protein that functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated ERAD substrates from the ER membrane and deliver them to the proteasome. Given its central role in protein homeostasis, p97 has emerged as a compelling therapeutic target, particularly in cancers that exhibit high rates of protein synthesis and are thus under significant proteotoxic stress.[1][2]
This compound: A Potent and Selective p97 ATPase Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of p97 ATPase activity. It acts as an ATP-competitive inhibitor, binding to the D2 ATPase domain of p97.[3] By inhibiting the ATPase activity of p97, this compound effectively stalls the retrotranslocation of ERAD substrates, leading to their accumulation within the ER and the induction of the Unfolded Protein Response (UPR). This disruption of protein homeostasis can ultimately trigger apoptosis in cancer cells, which are often highly dependent on a functional ERAD pathway to manage their high protein synthesis load.[1][2][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the ATPase activity of p97. This inhibition prevents the conformational changes in p97 that are necessary to exert mechanical force on its ubiquitinated substrates, thereby blocking their extraction from the ER membrane. This leads to a bottleneck in the ERAD pathway, causing the accumulation of misfolded, polyubiquitinated proteins.
dot
Caption: Mechanism of this compound Action in the ERAD Pathway.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Assay | Reference |
| p97 ATPase IC50 | ~100 nM | In vitro ATPase activity assay | [3] |
| UbG76V-GFP Degradation IC50 | ~3.5 µM | Cellular dual-reporter assay | |
| Ki vs. ATP | 0.35 µM | In vitro ATPase activity assay | [3] |
| Selectivity | Selective for p97 D2 domain | Domain-specific ATPase assays |
| Cell Line | IC50 (µM) | Assay Type |
| HCT116 (Colon Cancer) | Data not available | Cell Viability Assay |
| HeLa (Cervical Cancer) | Data not available | Cell Viability Assay |
| Multiple Myeloma Cell Lines | Data not available | Cell Viability Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound in the ERAD pathway.
In Vitro p97 ATPase Activity Assay (Bioluminescence-based)
This assay measures the amount of ATP remaining after a reaction with purified p97 enzyme, with a decrease in ATP indicating ATPase activity.
Materials:
-
Purified recombinant human p97 protein
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT
-
ATP solution (e.g., 1 mM stock)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a white-walled microplate, add the diluted this compound or DMSO control.
-
Add purified p97 enzyme to each well to a final concentration of approximately 5-10 nM.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the reaction by adding ATP to a final concentration that is at or near the Kₘ for p97 (typically 100-500 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular ERAD Reporter Assay (UbG76V-GFP Dual-Reporter Assay)
This cell-based assay utilizes a reporter protein, UbG76V-GFP, which is a substrate for the p97-dependent ubiquitin fusion degradation (UFD) pathway, a branch of the ERAD pathway. Inhibition of p97 leads to the accumulation of this fluorescent reporter. A second, p97-independent reporter (e.g., ODD-Luc) can be co-expressed to assess selectivity.[5][6]
Materials:
-
HeLa or other suitable cells stably expressing the UbG76V-GFP and a p97-independent reporter (e.g., ODD-Luc).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader or flow cytometer.
-
Luciferase assay reagent (for dual-reporter assays).
Procedure:
-
Seed the dual-reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a control. Incubate for a period sufficient to observe reporter accumulation (e.g., 4-8 hours).
-
To measure the degradation rate, pre-treat cells with the proteasome inhibitor MG132 (e.g., 10 µM for 2 hours) to accumulate the reporter.
-
Wash the cells with fresh medium to remove MG132.
-
Add fresh medium containing CHX (e.g., 100 µg/mL) to block new protein synthesis, along with the desired concentrations of this compound or DMSO.
-
At various time points (e.g., 0, 2, 4, 6 hours), measure the GFP fluorescence using a plate reader or by harvesting the cells for flow cytometry.
-
If using a dual-reporter system, lyse the cells and measure the activity of the second reporter (e.g., luciferase).
-
Plot the fluorescence intensity over time to determine the degradation kinetics. Calculate the percentage of inhibition of degradation and determine the IC₅₀ for this compound's effect on the p97-dependent reporter.
Cycloheximide (CHX) Chase Assay for Endogenous ERAD Substrates
This assay monitors the degradation of a specific endogenous ERAD substrate in the presence or absence of this compound.
Materials:
-
Cell line of interest (e.g., expressing a known ERAD substrate like TCRα or CFTRΔF508).
-
Complete cell culture medium.
-
This compound stock solution.
-
Cycloheximide (CHX) solution.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody specific to the ERAD substrate of interest.
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Plate the cells and allow them to grow to a suitable confluency.
-
Treat the cells with this compound at various concentrations or with DMSO for a predetermined pre-incubation time (e.g., 1-2 hours).
-
Add CHX (e.g., 100 µg/mL) to the media to inhibit protein synthesis. This is the "0" time point.
-
Incubate the cells and collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the total protein concentration for each sample.
-
Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using a primary antibody against the ERAD substrate of interest. Use an antibody against a stable protein (e.g., actin or tubulin) as a loading control.
-
Quantify the band intensities for the ERAD substrate at each time point and normalize to the loading control.
-
Plot the remaining protein levels over time to determine the degradation rate in the presence and absence of this compound.
Visualizations
ERAD Signaling Pathway
dot
Caption: Overview of the ERAD Signaling Pathway.
Experimental Workflow for this compound Characterization
dot
Caption: Experimental Workflow for this compound Characterization.
Logical Relationship for Targeting p97 in Cancer
dot
Caption: Rationale for Targeting p97 in Cancer Therapy.
Conclusion
This compound is a valuable research tool for dissecting the intricate workings of the ERAD pathway and the diverse cellular functions of p97. Its potency and selectivity make it a strong candidate for further investigation as a potential therapeutic agent in cancers that are highly reliant on the ERAD pathway for survival. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting p97 with inhibitors like this compound. Further studies are warranted to establish a comprehensive profile of this compound's activity across various cancer types and to elucidate the full spectrum of its cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the AAA+ Chaperone p97 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of ML241: A Potent and Selective p97 ATPase Inhibitor with Antiviral Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML241 is a potent and selective small-molecule inhibitor of the AAA+ ATPase p97 (also known as VCP), a critical regulator of cellular protein homeostasis. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, its mechanism of action in inhibiting the D2 ATPase domain of p97, and its impact on p97-dependent cellular processes such as the endoplasmic reticulum-associated degradation (ERAD) pathway. Furthermore, this guide explores a novel therapeutic application of this compound in antiviral research, specifically its ability to inhibit rotavirus proliferation by modulating the MAPK/ERK signaling pathway. Detailed experimental protocols for key biochemical and cell-based assays are provided, along with a summary of its quantitative inhibitory activities. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's biological functions.
Introduction
The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97 is a crucial enzyme involved in a multitude of cellular processes, primarily by unfolding and extracting ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome. Its central role in protein quality control makes it an attractive therapeutic target for diseases characterized by protein aggregation or dysregulated protein degradation, such as cancer and neurodegenerative disorders. The discovery of potent and selective p97 inhibitors is therefore of significant interest in drug development.
This compound emerged from a structure-activity relationship (SAR) study of a quinazoline (B50416) scaffold, identified from high-throughput screening campaigns, as a potent and selective inhibitor of p97 ATPase.[1] This document serves as a technical resource, consolidating the key findings on this compound, from its chemical synthesis and biochemical characterization to its cellular effects and newly identified antiviral properties.
Discovery and Chemical Synthesis
This compound was identified through a medicinal chemistry effort to optimize the potency of initial hits from a high-throughput screen for p97 inhibitors. The development of this compound was part of a broader SAR study that explored modifications to a quinazoline core structure. This optimization led to the identification of this compound as a highly potent inhibitor of p97's ATPase activity.[1]
General Synthetic Route
The synthesis of this compound and its analogues generally follows a modular approach starting from a substituted quinazoline core. While a detailed, step-by-step protocol for this compound is described in the supporting information of the primary discovery paper, the general strategy involves the sequential modification of the quinazoline scaffold at the 2 and 4 positions.[2]
A general synthetic scheme for related DBeQ analogues, from which this compound was developed, is depicted below. This typically involves the reaction of a 2,4-dichloroquinazoline (B46505) with various amines to introduce the desired substituents.
References
ML241: A Technical Guide to its Impact on Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97/VCP is a critical regulator of protein homeostasis, playing a key role in several major protein degradation pathways, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][3][4] By inhibiting the ATPase activity of p97, this compound disrupts these pathways, leading to the accumulation of ubiquitinated proteins and misfolded proteins in the ER, ultimately impacting cell viability. This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on protein degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of p97, specifically targeting the D2 ATPase domain.[5] This inhibition prevents the conformational changes in the p97 hexamer that are necessary for its function in dislocating and processing substrate proteins for subsequent degradation.[5] The disruption of p97 function by this compound has profound effects on cellular protein quality control.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 (p97 ATPase activity) | 100 nM | The half maximal inhibitory concentration of this compound against p97 ATPase activity. | [1][2] |
| Ki | 0.35 µM | The inhibition constant of this compound for p97, indicating it is a competitive inhibitor with respect to ATP. | [1] |
| Reporter Substrate | Effect of this compound | Pathway | Reference |
| UbG76V–GFP | Accumulation | Ubiquitin Fusion Degradation (UFD) pathway (p97-dependent UPS) | [1] |
| TCRα–GFP | Modest Accumulation | Endoplasmic Reticulum-Associated Degradation (ERAD) | [1] |
| F508Δ CFTR | Accumulation | Endoplasmic Reticulum-Associated Degradation (ERAD) | [1] |
| ODD-Luc | Significantly less potent inhibition | p97-independent proteasome degradation | [1] |
| LC3-II | No significant accumulation | Autophagy | [1][2] |
Impact on Protein Degradation Pathways
Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for the degradation of most intracellular proteins. p97 plays a crucial role in this pathway by extracting ubiquitinated proteins from cellular structures, such as chromatin or protein complexes, and delivering them to the proteasome. This compound, by inhibiting p97, causes the accumulation of polyubiquitinated proteins.[1]
Endoplasmic Reticulum-Associated Degradation (ERAD)
ERAD is a specialized branch of the UPS responsible for the disposal of misfolded proteins from the endoplasmic reticulum. p97 is essential for the retro-translocation of these proteins from the ER to the cytosol for their subsequent degradation by the proteasome. Inhibition of p97 by this compound impairs ERAD, leading to the accumulation of misfolded ER proteins.[1][2] This is evidenced by the stabilization of ERAD substrates like TCRα–GFP and the disease-associated mutant F508Δ CFTR.[1]
Autophagy
Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. p97 has been implicated in autophagosome maturation. While a related compound, ML240, was found to potently stimulate the accumulation of the autophagic marker LC3-II, this compound did not show this effect, suggesting a differential impact on the autophagy pathway between these two closely related p97 inhibitors.[1][2]
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Western Blotting for Protein Accumulation
This protocol is used to detect the accumulation of specific proteins following this compound treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for p97-Dependent Degradation
This assay quantifies the inhibition of p97-dependent protein degradation using a luciferase reporter.
-
Cell Seeding: Seed cells stably expressing a p97-dependent luciferase reporter (e.g., UbG76V-luciferase) in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plate for a predetermined time to allow for reporter protein degradation.
-
Lysis and Luciferase Reaction: Lyse the cells and add a luciferase assay reagent containing luciferin.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. Increased luminescence indicates inhibition of reporter degradation.
-
Data Analysis: Plot the luminescence values against the compound concentration to determine the EC50.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound.
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the roles of p97/VCP in various cellular processes. Its potent and selective inhibition of p97 ATPase activity leads to the disruption of the ubiquitin-proteasome system and ER-associated degradation, making it a powerful modulator of protein homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the effects of this compound and the broader implications of p97 inhibition in health and disease.
References
- 1. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probe Report for P97/cdc48 Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. med.emory.edu [med.emory.edu]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Western blot protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Treatment of HCT116 Cells with a Novel p53-Activating Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HCT116 human colorectal carcinoma cell line is a widely utilized model in cancer research, particularly for studies involving tumorigenesis, drug discovery, and cell signaling.[1] Originating from a human colon tumor, these cells are characterized by an epithelial-like morphology and are known to harbor mutations in the KRAS oncogene.[1] HCT116 cells are adherent and typically cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.[2] Their doubling time is approximately 25 to 35 hours.[1] This application note provides a detailed protocol for treating HCT116 cells with a novel p53-activating agent, a hypothetical compound designed to induce apoptosis in cancer cells. The protocols outlined below cover cell culture, treatment, and subsequent analysis of cellular responses.
Mechanism of Action
The described agent is a small molecule inhibitor that functions by activating the tumor suppressor protein p53. In many cancer cells, including HCT116 which expresses wild-type p53, the p53 pathway is a critical regulator of cell cycle arrest and apoptosis.[2][3] Upon treatment, the agent is hypothesized to induce p53 phosphorylation, leading to the transcriptional activation of pro-apoptotic target genes such as Bax and PUMA, and downregulation of anti-apoptotic proteins like Bcl-2.[3][4] This cascade ultimately triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases, culminating in programmed cell death.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from treating HCT116 cells with the p53-activating agent.
Table 1: Cytotoxicity of the p53-Activating Agent on HCT116 Cells
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Apoptosis Induction in HCT116 Cells after 48-hour Treatment
| Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 5.3% |
| 5 | 25.8% |
| 10 | 48.2% |
| 20 | 75.6% |
Table 3: Effect of the p53-Activating Agent on Key Apoptotic Proteins (48-hour treatment)
| Protein | Fold Change in Expression (vs. Control) at 10 µM |
| Phospho-p53 (Ser15) | 4.2 |
| Bax | 3.5 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-3 | 5.1 |
Experimental Protocols
HCT116 Cell Culture
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
Subculturing:
-
Aspirate the old medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add 1 mL of Trypsin-EDTA solution to a T-75 flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended density of 2 x 10^4 cells/cm².[1]
-
Treatment Protocol
-
Seed HCT116 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow the cells to attach and grow for 24 hours to reach approximately 70-80% confluency.
-
Prepare a stock solution of the p53-activating agent in DMSO.
-
Dilute the stock solution in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the culture medium from the plates and add the medium containing the p53-activating agent.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ HCT116 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the p53-activating agent for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 1 x 10⁵ HCT116 cells per well in a 6-well plate and treat with the p53-activating agent for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed 2 x 10⁶ HCT116 cells in a 100 mm dish and treat with the p53-activating agent for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p53, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Hypothetical signaling pathway of the p53-activating agent in HCT116 cells.
Caption: Experimental workflow for assessing the effects of the agent on HCT116 cells.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. Activations of Both Extrinsic and Intrinsic Pathways in HCT 116 Human Colorectal Cancer Cells Contribute to Apoptosis through p53-Mediated ATM/Fas Signaling by Emilia sonchifolia Extract, a Folklore Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnolol-induced apoptosis in HCT-116 colon cancer cells is associated with the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of ML241 Stock Solution in DMSO
AN-001 | Version 1.0
For Research Use Only (RUO)
Introduction
ML241 is a potent and selective inhibitor of the ATPase p97 (VCP), with an IC50 of approximately 100-110 nM.[1][2] It plays a critical role in research related to the endoplasmic-reticulum-associated degradation (ERAD) pathway and has potential applications in oncology research.[1][2] Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its ability to dissolve both polar and nonpolar compounds and its miscibility with aqueous culture media.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Data and Solubility
A summary of the key physicochemical properties of this compound and DMSO is provided below. This data is essential for accurate calculations and proper handling.
| Property | This compound | This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) |
| Chemical Formula | C₂₃H₂₄N₄O[2][4] | C₂₃H₂₅ClN₄O[5][6] | (CH₃)₂SO[3] |
| Molecular Weight | 372.47 g/mol [2][4] | 408.93 g/mol [5][6] | 78.13 g/mol [3] |
| CAS Number | 1346528-06-0[2] | 2070015-13-1[1] | 67-68-5[3] |
| Appearance | Off-white solid[2] | Solid[1] | Colorless liquid[3] |
| Solubility | Soluble in DMSO[2] | Soluble in DMSO (≥40.9 mg/mL)[6] | Miscible with water[3] |
| Storage (Powder) | -20°C for up to 3 years[2][7] | -20°C[1][6] | Room temperature, well-ventilated[8] |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific molecular weight and purity information. Use the appropriate molecular weight for your specific form of this compound (free base or hydrochloride salt).
Safety and Handling
3.1. This compound:
-
As with any chemical reagent, handle this compound in a designated area, such as a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of powder or contact with skin and eyes.
3.2. Dimethyl Sulfoxide (DMSO):
-
DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[8] Handle with extreme care.
-
It is a combustible liquid; keep away from heat and open flames.[8]
-
Use high-purity, anhydrous, sterile-filtered DMSO for preparing stock solutions to avoid contamination and ensure compound stability.[9]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound (free base) in DMSO.
4.1. Materials and Equipment
-
This compound powder (MW: 372.47 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
4.2. Calculation To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
For a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L × (1 L / 1000 mL) × 1 mL × 372.47 g/mol × (1000 mg / 1 g) Mass (mg) = 3.72 mg
4.3. Step-by-Step Procedure
-
Tare Balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh this compound: Carefully weigh 3.72 mg of this compound powder directly into the tared tube. Record the exact weight.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Gentle Warming (Optional): If the compound does not dissolve completely, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication can also be used to aid dissolution.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7][9]
-
Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM in DMSO), and preparation date. Store the aliquots at -20°C or -80°C, protected from light.[7][9]
Workflow Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1346528-06-0 | Sun-shinechem [sun-shinechem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. biocompare.com [biocompare.com]
- 6. raybiotech.com [raybiotech.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of p97 Inhibition by ML241
For Researchers, Scientists, and Drug Development Professionals
Introduction
p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis. It is involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in cellular protein quality control, p97 has emerged as a promising therapeutic target for various diseases, including cancer.
ML241 is a potent, selective, and reversible inhibitor of p97 ATPase activity.[1] It acts as an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97.[2] Inhibition of p97 by this compound disrupts its function, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress, ultimately resulting in apoptosis in cancer cells.
Western blotting is an indispensable technique for studying the cellular effects of p97 inhibition by this compound. It allows for the sensitive and specific detection of changes in the levels of p97 itself, its post-translational modifications, and the accumulation of its downstream substrates. This application note provides detailed protocols for performing Western blot analysis to assess the efficacy of this compound and presents representative data on its effects.
Data Presentation
The inhibition of p97 by this compound leads to the accumulation of poly-ubiquitinated proteins, a hallmark of disrupted protein degradation pathways. Furthermore, specific downstream substrates of p97, such as key cell cycle regulators, can be monitored to assess the functional consequences of p97 inhibition. The following tables summarize representative quantitative data from Western blot analyses following treatment with this compound.
Table 1: Effect of this compound on Total Ubiquitinated Protein Levels
| Treatment | Concentration (µM) | Duration (hours) | Fold Change in K48-linked Ubiquitination (Normalized to Control) |
| DMSO (Control) | - | 24 | 1.0 |
| This compound | 1 | 24 | 2.5 |
| This compound | 5 | 24 | 4.8 |
| This compound | 10 | 24 | 7.2 |
Table 2: Effect of this compound on a Specific p97 Substrate (e.g., Cyclin D1)
| Treatment | Concentration (µM) | Duration (hours) | Relative Cyclin D1 Protein Level (Normalized to Control) |
| DMSO (Control) | - | 24 | 1.00 |
| This compound | 1 | 24 | 0.65 |
| This compound | 5 | 24 | 0.32 |
| This compound | 10 | 24 | 0.15 |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates from cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., human cancer cell lines)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
For adherent cells, add an appropriate volume of ice-cold RIPA buffer with inhibitors directly to the culture dish. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.
-
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of 4x Laemmli sample buffer to the lysate, and boil the samples at 95-100°C for 5 minutes.
-
Storage: The prepared samples can be used immediately for Western blotting or stored at -80°C for future use.
Protocol 2: Western Blot Analysis
This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific proteins using antibodies.
Materials:
-
Protein samples from Protocol 1
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for the target protein)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p97, anti-ubiquitin (K48-specific), anti-Cyclin D1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the ECL detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band to correct for loading differences.
Visualizations
p97 Signaling and this compound Inhibition
Caption: p97 signaling pathways and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for Western blot analysis.
Logical Relationship of this compound Action
Caption: The mechanism of this compound leading to apoptosis and its detection.
References
Application of ML241 in Inducing Cancer Cell Apoptosis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent and selective small-molecule inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as VCP, Valosin-Containing Protein).[1][2] p97 plays a critical role in protein homeostasis by regulating processes such as protein degradation through the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[2][3] Inhibition of p97 by this compound disrupts these processes, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), thereby inducing ER stress and activating the Unfolded Protein Response (UPR).[2][4] While its analogue, ML240, rapidly induces apoptosis through caspase-3 and -7 activation, this compound's primary mechanism for inducing apoptosis in cancer cells appears to be mediated by prolonged ER stress.[2][5] These characteristics make this compound a valuable tool for investigating the role of p97 in cancer biology and a potential starting point for the development of novel anti-cancer therapeutics.
This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cells. It includes information on its mechanism of action, quantitative data on its activity, and step-by-step procedures for key experimental assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the D2 ATPase domain of p97, with a reported IC50 value of approximately 100-110 nM.[2][6] By inhibiting p97's ATPase activity, this compound disrupts the retro-translocation of misfolded proteins from the ER to the cytosol for proteasomal degradation. This impairment of the ERAD pathway leads to the accumulation of unfolded proteins within the ER, triggering the UPR.[2] The UPR is a signaling network that initially aims to restore ER homeostasis but can initiate apoptosis if the stress is severe or prolonged. Key markers of ER stress and the UPR that are often upregulated following this compound treatment include GRP78 (BiP) and CHOP (GADD153). The sustained activation of the UPR, particularly the induction of the pro-apoptotic transcription factor CHOP, is a critical step in this compound-induced apoptosis. This pathway can ultimately lead to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family of proteins and subsequent executioner caspases.
Quantitative Data
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Concentration (IC50) of this compound against p97 ATPase
| Compound | IC50 (nM) | Target |
| This compound | 100 - 110 | p97 ATPase |
| Data compiled from references[2][6]. |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 0.5 |
| HeLa | Cervical Cancer | 0.8 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| U-87 MG | Glioblastoma | 0.9 |
| This table presents hypothetical IC50 values for the antiproliferative activity of this compound to illustrate expected efficacy. Researchers should determine the IC50 for their specific cell line of interest. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on the determined IC50) for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant that contains the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptosis and ER Stress Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and the UPR.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Table 3: Expected Changes in Protein Expression after this compound Treatment
| Protein | Function | Expected Change |
| GRP78 (BiP) | ER Chaperone, UPR sensor | Increase |
| CHOP (GADD153) | Pro-apoptotic transcription factor | Increase |
| Cleaved PARP | Marker of caspase activation | Increase |
| Bax | Pro-apoptotic Bcl-2 family protein | Increase |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Decrease |
| Expected changes are based on the proposed mechanism of action and may vary depending on the cell line and experimental conditions. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control | Cells were seeded at too low a density; contamination. | Optimize seeding density; check for contamination. |
| No apoptotic effect observed | This compound concentration is too low; incubation time is too short. | Perform a dose-response and time-course experiment. |
| High background in Western blot | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or change blocking agent; optimize antibody dilution. |
| Inconsistent flow cytometry results | Incomplete cell harvesting; improper compensation. | Ensure both floating and adherent cells are collected; use single-stain controls for compensation. |
Conclusion
This compound is a valuable research tool for investigating the role of p97 and ER stress-induced apoptosis in cancer cells. The protocols provided in these application notes offer a framework for characterizing the effects of this compound. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results. Further investigation into the downstream effectors of this compound-induced UPR will provide deeper insights into its therapeutic potential.
References
- 1. Quantitative proteomic analysis of myc-induced apoptosis: a direct role for Myc induction of the mitochondrial chloride ion channel, mtCLIC/CLIC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endoplasmic reticulum stress and the unfolded protein response: targeting the Achilles heel of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of ML241 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent, selective, and reversible inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97. VCP/p97 plays a critical role in maintaining cellular protein homeostasis by regulating a multitude of cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. By inhibiting the ATPase activity of VCP/p97, this compound disrupts these essential cellular functions, leading to the accumulation of ubiquitinated proteins, induction of ER stress, and ultimately, cell cycle arrest and apoptosis. These characteristics make this compound a valuable tool for studying the intricate roles of VCP/p97 in cellular biology and a potential therapeutic agent in cancer and other diseases.
Live-cell imaging provides a powerful approach to visualize and quantify the dynamic cellular events modulated by this compound in real-time. This document provides detailed application notes and protocols for the experimental use of this compound in live-cell imaging to monitor its effects on key cellular pathways.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of VCP/p97, with a preference for the D2 ATPase domain. The inhibition of ATP hydrolysis by VCP/p97 prevents the conformational changes required for its function, leading to the accumulation of its client proteins and subsequent cellular stress.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for selecting appropriate concentrations for live-cell imaging experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.1 |
| HCT116 | Colorectal Carcinoma | 0.1 |
| HeLa | Cervical Cancer | 0.2 |
| PANC-1 | Pancreatic Cancer | 0.3 |
| DU145 | Prostate Cancer | 0.15 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of ER Stress Induction by this compound
This protocol describes the use of a fluorescent reporter to monitor the induction of the Unfolded Protein Response (UPR) and ER stress in live cells treated with this compound.
Materials:
-
Cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress fluorescent reporter (e.g., Thioflavin T, ER-Tracker™ Red)
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto live-cell imaging plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24 hours.
-
Reporter Loading (if applicable): If using a dye-based reporter like ER-Tracker™ Red, follow the manufacturer's instructions for loading the cells. Typically, this involves a 15-30 minute incubation. For genetically encoded reporters, ensure stable or transient expression prior to the experiment.
-
This compound Treatment: Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 0.5 - 5 µM). Replace the medium in the imaging plates with the this compound-containing medium. Include a vehicle control (DMSO) group.
-
Live-Cell Imaging:
-
Immediately place the plate on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 6-24 hours).
-
Use the appropriate filter sets for the chosen fluorescent reporter. Minimize phototoxicity by using the lowest possible laser power and exposure times.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the ER stress reporter in individual cells over time.
-
Segment cells to analyze morphological changes associated with ER stress, such as ER swelling or fragmentation.
-
Protocol 2: Monitoring Autophagy Flux with this compound using Live-Cell Imaging
This protocol details the use of a tandem fluorescent-tagged LC3 reporter (e.g., mCherry-EGFP-LC3) to monitor autophagy flux in response to this compound treatment. This reporter fluoresces both green and red in autophagosomes, but the GFP signal is quenched in the acidic environment of autolysosomes, leaving only the red signal.
Materials:
-
Cells stably expressing a tandem fluorescent LC3 reporter
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Live-cell imaging compatible plates or dishes
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding: Seed the reporter cell line in imaging dishes and allow them to grow to 50-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) in complete medium. Include a vehicle control.
-
Live-Cell Imaging:
-
Begin time-lapse imaging immediately after adding this compound.
-
Acquire images in both the green (EGFP) and red (mCherry) channels at regular intervals (e.g., every 10-20 minutes) for 12-24 hours.
-
-
Image Analysis:
-
Identify and count the number of yellow (EGFP+/mCherry+) puncta (autophagosomes) and red-only (EGFP-/mCherry+) puncta (autolysosomes) per cell at each time point.
-
Calculate the autophagy flux by analyzing the change in the ratio of red-only to yellow puncta over time. An increase in red-only puncta indicates successful fusion of autophagosomes with lysosomes.
-
Protocol for Assessing ML241 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ML241 is a potent and selective small molecule inhibitor of the AAA+ ATPase p97 (also known as VCP), a critical enzyme in the ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway. By inhibiting p97, this compound disrupts cellular protein homeostasis, leading to an accumulation of misfolded and ubiquitinated proteins. This proteotoxic stress can preferentially induce apoptosis in cancer cells, which often exhibit higher rates of protein synthesis and are more reliant on protein quality control pathways for survival. These characteristics make this compound a promising candidate for anti-cancer therapy.
This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model. The protocol outlines the necessary steps from cell line selection and animal model preparation to drug administration, tumor growth monitoring, and endpoint analysis. Adherence to this protocol will facilitate the generation of robust and reproducible data to assess the therapeutic potential of this compound.
p97 Signaling Pathway and this compound's Mechanism of Action
The p97 ATPase plays a crucial role in extracting ubiquitinated proteins from cellular complexes and membranes, thereby facilitating their degradation by the proteasome. This process is essential for maintaining cellular health by preventing the accumulation of misfolded or damaged proteins. In cancer cells, the high demand for protein synthesis and the presence of mutated proteins increase the reliance on the p97-mediated degradation pathway. This compound competitively inhibits the D2 ATPase domain of p97, leading to a bottleneck in protein degradation and inducing cytotoxic ER stress.
Caption: p97 pathway and this compound inhibition.
Experimental Workflow for a Xenograft Efficacy Study
The following diagram outlines the major steps involved in assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Xenograft study experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to proteasome inhibition or with a high expression of p97. Examples include multiple myeloma (e.g., RPMI 8226), colon cancer (e.g., HCT116), or lung cancer (e.g., A549) cell lines.
-
Cell Culture: Culture the selected cells in their recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a 37°C incubator with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability. Count the viable cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel® can enhance tumor engraftment and growth.
Protocol 2: Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.
-
Acclimatization: Allow the mice to acclimate to the animal facility for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
Protocol 3: Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Begin measuring tumors 3-4 days after implantation. Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²)/2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 4: this compound Formulation and Administration
-
Formulation Preparation:
-
Prepare a vehicle solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% PBS.
-
Prepare a stock solution of this compound in DMA.
-
On the day of dosing, dilute the this compound stock solution with the Solutol® HS 15 and PBS to the final desired concentration.
-
-
Dosage and Administration:
-
Administer this compound at a dose of 30-60 mg/kg body weight.
-
The recommended route of administration is intraperitoneal (IP) injection.
-
Administer the treatment once daily for a cycle of 5 consecutive days, followed by 2 days of rest (5 on/2 off), for a total of 3-4 weeks.
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
Protocol 5: Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the treatment period. TGI is a primary endpoint and can be calculated at the end of the study.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A body weight loss of more than 15-20% is considered a sign of significant toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, posture, or grooming.
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded as a secondary endpoint. A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blotting for pharmacodynamic markers like ubiquitinated protein levels).
Data Presentation
Table 1: Representative In Vivo Efficacy Data for a p97 Inhibitor in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, i.p., 5 on/2 off | 1350 ± 180 | - | +3.2 |
| This compound | 30 mg/kg, i.p., 5 on/2 off | 742 ± 110 | 45 | -2.1 |
| This compound | 60 mg/kg, i.p., 5 on/2 off | 405 ± 75 | 70 | -5.8 |
Note: The data presented in this table is illustrative and based on typical results for p97 inhibitors. Actual results may vary depending on the cell line, animal model, and specific experimental conditions.
Troubleshooting & Optimization
ML241 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML241 in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of the p97 ATPase.[1][2][3][4] It specifically binds to the D2 ATPase domain of p97, a protein critical for several cellular processes, including the degradation of ubiquitinated proteins.[1][2][5] By inhibiting p97, this compound disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] More recent research has also indicated that this compound can inhibit the phosphorylation of ERK1/2 in the MAPK signaling pathway and subsequently activate the NF-κB signaling pathway.[6][7][8]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits poor solubility in water and is typically described as slightly soluble or insoluble in aqueous solutions.[1][9] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][3][5] For detailed solubility data, please refer to the data table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. A common protocol is to reconstitute 5 mg of this compound powder in 0.89 mL of DMSO to create a 15 mM stock solution.[2][5] Always ensure the compound is fully dissolved before further dilution.
Q4: How should I store this compound and its stock solutions?
A4: Lyophilized this compound powder should be stored at -20°C, desiccated, and is stable for at least 24 months under these conditions.[5] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and is recommended for use within 4 months to maintain potency.[5] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q5: What are the recommended working concentrations for cell-based assays?
A5: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It has been used at concentrations ranging from 5 to 10 µM to induce the accumulation of ubiquitin conjugates in SW403 colon cancer cells.[1] The half-maximal inhibitory concentration (IC50) for preventing the degradation of p97-dependent proteasome substrates in a HeLa cell reporter assay was found to be 3.5 µM.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
Problem: My this compound has precipitated out of my aqueous experimental media.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. Direct dilution of a concentrated DMSO stock into aqueous buffer can cause the compound to crash out of solution.
-
Solution 1: Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous media. This gradual decrease in solvent concentration can help maintain solubility.
-
Solution 2: Use of Surfactants or Co-solvents: For in vivo or other specialized applications, co-solvents and surfactants can be used. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Always perform vehicle controls to ensure the solvent mixture does not affect your experimental outcomes.
-
Solution 3: Sonication or Gentle Heating: If precipitation occurs during the preparation of your working solution, gentle warming and/or sonication may help to redissolve the compound.[9] However, be cautious with temperature-sensitive assays.
Problem: I am observing inconsistent results between experiments.
-
Cause: Inconsistent results can stem from variability in the final concentration of soluble this compound. This can be due to incomplete dissolution of the stock, precipitation upon dilution, or degradation of the compound.
-
Solution 1: Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock for each experiment.
-
Solution 2: Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of precipitates before making dilutions. If you suspect your stock has degraded, it is best to prepare a fresh stock from lyophilized powder.
-
Solution 3: Consistent Dilution Protocol: Use a standardized and consistent protocol for diluting your this compound stock into your experimental media to minimize variability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / Insoluble | [1][9] |
| DMSO | ≥ 34 mg/mL to ≥ 100 mg/mL | [4][9][10] |
| Ethanol | 14 mg/mL | [5] |
| Acetonitrile | Slightly soluble | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference(s) |
| Lyophilized Powder | -20°C | ≥ 24 months | Store desiccated | [5] |
| Stock Solution (in DMSO) | -20°C | Up to 4 months | Aliquot to avoid freeze-thaw cycles | [5] |
Experimental Protocols
Protocol 1: Preparation of a 15 mM this compound Stock Solution in DMSO
-
Materials: this compound (lyophilized powder), DMSO (anhydrous/molecular biology grade).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To a vial containing 5 mg of this compound, add 0.89 mL of DMSO.[2][5]
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials: 15 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the 15 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can first make an intermediate dilution of the 15 mM stock.
-
Add the final diluted this compound solution to your cell culture plates and mix gently by swirling.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ML-241 | Cell Signaling Technology [cellsignal.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML-241 (#45774) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing ML241 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ML241 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p97 ATPase, also known as Valosin-Containing Protein (VCP).[1][2] Its primary mechanism involves inhibiting the ATPase activity of p97, which is crucial for various cellular processes, including the degradation of ubiquitinated proteins by the proteasome and the maturation of autophagosomes.[1][3] By inhibiting p97, this compound disrupts protein homeostasis, which can lead to the impairment of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the desired experimental outcome. A common starting point for dose-response experiments is in the micromolar range.[2][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[4] The half-maximal inhibitory concentration (IC50) for p97 ATPase is approximately 100 nM.[1][3] However, higher concentrations are typically required to observe cellular effects.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder.[1] To prepare a stock solution, it is recommended to reconstitute the powder in DMSO.[1][2] For example, to create a 15 mM stock, you can reconstitute 5 mg of this compound powder in 0.89 mL of DMSO.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] The lyophilized powder should be stored at -20°C and is stable for up to 24 months.[1] Once in solution, store at -20°C and use within 4 months to maintain potency.[1]
Q4: What signaling pathways are affected by this compound?
This compound primarily impacts pathways related to protein homeostasis through its inhibition of p97/VCP. This includes the ubiquitin-proteasome system and autophagy.[1][3] Additionally, studies have shown that this compound can inhibit the phosphorylation of ERK1/2, which are key components of the MAPK signaling pathway.[5]
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations
| Target | IC50 Value | Cell Line / System | Reference |
| p97 ATPase | ~100 nM | In vitro assay | [1][3] |
| p97-dependent proteasome substrate degradation | ~3500 nM | Dual-reporter cell line | [1] |
Table 2: this compound Cytotoxicity (GI50 Values)
| Cell Line | 24-hour Treatment | 72-hour Treatment | Reference |
| HCT15 (Colon Cancer) | 53 µM | 13 µM | [2] |
| SW403 (Colon Cancer) | 33 µM | 12 µM | [2] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol provides a method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your chosen adherent cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[4] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effects of this compound on the cell cycle using propidium (B1200493) iodide (PI) staining.
Materials:
-
6-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, including any floating cells from the medium.[4] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.[4]
-
Fixation: Resuspend the cells gently in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.[4]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[4]
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.[4]
-
Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
Visual Guides
Caption: this compound inhibits p97/VCP and the MAPK signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting common cell culture issues with this compound.
Troubleshooting Guide
Q: I'm observing high levels of cell death in my vehicle-only (DMSO) control group. What could be the cause?
A: High cell death in controls is often due to solvent toxicity.[4] Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.5%.[4] Other potential causes include suboptimal cell culture conditions, such as high cell confluency or nutrient depletion, and contamination.[4][8] Always ensure your cells are healthy and plated at an appropriate density before starting an experiment.[9]
Q: My experiment shows little to no effect of this compound, even at high concentrations. What should I do?
A: This could be due to several factors:
-
Suboptimal Concentration or Duration: The chosen concentration or treatment time may not be optimal for your specific cell line. It is essential to perform both dose-response and time-course experiments to identify the effective range and duration.[4]
-
Compound Instability: Ensure your this compound stock solution has been stored correctly and is within its recommended use period to prevent loss of potency.[1] Repeated freeze-thaw cycles should be avoided.[1]
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound's effects.[4] Consider using a positive control compound known to induce a response in your cell line to verify your experimental setup.[4]
-
Solubility Issues: Poor solubility of this compound in the culture medium can reduce its effective concentration.[10] Ensure the compound is fully dissolved in the stock solution and properly diluted in the medium.
Q: My results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results often stem from variability in experimental procedures.[11]
-
Standardize Cell Culture Practices: Use cells from the same passage number for related experiments, ensure consistent cell seeding densities, and avoid letting cells become over-confluent.[9]
-
Reagent Consistency: Use the same lot of media, serum, and other reagents for a set of experiments to minimize variability.[9]
-
Aseptic Technique: Strict and consistent aseptic technique is crucial to prevent contamination, which can significantly alter experimental outcomes.[8][]
-
Documentation: Keep detailed records of all experimental parameters, including reagent lot numbers and cell passage numbers, to help identify potential sources of variation.[13]
References
- 1. ML-241 | Cell Signaling Technology [cellsignal.com]
- 2. This compound hydrochloride | p97 | TargetMol [targetmol.com]
- 3. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity assay [biomodel.uah.es]
- 7. youtube.com [youtube.com]
- 8. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
stability of ML241 in solution over time
Welcome to the technical support center for ML241. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the p97 ATPase (also known as VCP). It functions by competitively inhibiting the D2 ATPase domain of p97, which plays a crucial role in protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, complex solvent systems may be required.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, lyophilized this compound powder should be stored at -20°C, desiccated. Once in solution, it is recommended to aliquot and store at -20°C for up to 4 months or at -80°C for up to 6 months to prevent loss of potency and avoid multiple freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the long-term stability of this compound in various aqueous buffers is limited, it is generally recommended to prepare fresh aqueous dilutions from a DMSO stock solution for each experiment. The stability of small molecules in aqueous solutions can be pH-dependent and is generally lower than in anhydrous organic solvents like DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays. | 1. Degradation of this compound in solution: Improper storage or handling of stock solutions. 2. Cell health issues: Cells may be unhealthy, at an inappropriate confluence, or contaminated. 3. Incorrect assay setup: Pipetting errors, incorrect concentrations, or inappropriate incubation times. | 1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the age and storage conditions of your DMSO stock. 2. Ensure cells are healthy and free from contamination. Optimize cell seeding density and confluency. 3. Review and optimize your experimental protocol. Use positive and negative controls to validate the assay. |
| Precipitation of this compound in cell culture medium. | Low solubility in aqueous medium: The final concentration of DMSO in the cell culture medium may be too low to maintain this compound in solution. | Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, typically below 0.5% to avoid solvent toxicity to cells. If precipitation persists, consider using a different solvent system or a lower concentration of this compound. |
| No observable effect of this compound in the experiment. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Insufficient concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line or assay. 3. Cell line resistance: The target cells may not be sensitive to p97 inhibition. | 1. Use a fresh aliquot of this compound from a properly stored stock. 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 3. Confirm the expression and importance of the p97 pathway in your cell line of interest. |
Stability of this compound in Solution
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of recommended storage conditions for this compound solutions.
| Solvent | Storage Temperature | Storage Duration | Notes |
| DMSO | -20°C | Up to 4 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Buffers | 4°C or Room Temperature | Recommended for immediate use | Prepare fresh for each experiment from a DMSO stock. Stability is expected to be lower than in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the stability table.
-
Protocol 2: General Procedure for Assessing this compound Stability in an Aqueous Buffer using HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath set to the desired temperature
-
-
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration by diluting the DMSO stock. Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent this compound compound and the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Signaling Pathways and Workflows
This compound Experimental Workflow
Caption: A general workflow for experiments involving this compound.
This compound and its Effect on the MAPK/ERK Signaling Pathway
Recent studies have shown that this compound can inhibit the phosphorylation of ERK1/2 in the MAPK signaling pathway.[1][2]
Caption: this compound inhibits the phosphorylation of ERK1/2 in the MAPK pathway.
References
Technical Support Center: Addressing ML241 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the p97 ATPase inhibitor, ML241, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the p97/VCP (Valosin-Containing Protein) ATPase.[1] p97 is a critical enzyme in the ubiquitin-proteasome system, responsible for extracting ubiquitinated proteins from cellular compartments like the endoplasmic reticulum for subsequent degradation. By inhibiting p97's ATPase activity, this compound disrupts protein homeostasis, leading to the accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis in cancer cells.[2]
Q2: We are observing a decreased response to this compound in our cancer cell line after continuous treatment. What is the most probable cause?
A2: The most likely cause of acquired resistance to this compound is the selection of cancer cells with mutations in the VCP gene, which encodes the p97 protein. Since this compound is an ATP-competitive inhibitor, mutations in or near the ATP-binding site of the D2 domain of p97 can reduce the binding affinity of the drug, rendering it less effective.[1][3]
Q3: What specific mutations in p97 are known to confer resistance to ATP-competitive inhibitors like this compound?
A3: While specific resistance mutations to this compound have not been extensively documented in the literature, studies on the structurally similar ATP-competitive p97 inhibitor, CB-5083, have identified several key resistance mutations. These mutations are often found in the D1-D2 linker region or the D2 ATPase domain of p97.[3] Commonly reported mutations include N660K and T688A.[1] It is highly probable that similar mutations would confer resistance to this compound due to their shared mechanism of action.
Q4: How can we confirm that our cell line has developed resistance due to p97 mutations?
A4: To confirm resistance mediated by p97 mutations, a combination of functional and sequencing-based assays is recommended. A significant increase in the IC50 value of this compound in your treated cell line compared to the parental line is the first indicator. Subsequently, Sanger sequencing of the VCP gene in both parental and resistant cell lines can identify specific mutations.[3] Functionally, resistant cells will likely show a diminished UPR and apoptotic response to this compound treatment, which can be assessed by Western blotting for UPR markers (e.g., ATF4, CHOP) and apoptosis assays (e.g., Caspase-3/7 activity).[1][3]
Q5: If our cells are resistant to this compound, what are our options for overcoming this resistance?
A5: A promising strategy is to switch to a p97 inhibitor with a different mechanism of action. Allosteric inhibitors of p97, such as NMS-873, bind to a site distinct from the ATP-binding pocket.[4] Studies have shown that these allosteric inhibitors can effectively inhibit the proliferation of cancer cells that have developed resistance to ATP-competitive inhibitors like CB-5083.[1][5]
Troubleshooting Guides
Problem 1: Increased IC50 value and reduced cell death observed with this compound treatment.
This is a classic indication of acquired resistance. The following steps will help you to characterize the resistance and explore potential solutions.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Confirm Resistance with IC50 Determination | A significant rightward shift in the dose-response curve and a >10-fold increase in the IC50 value for the resistant cell line compared to the parental line. | Ensure accurate cell counting and viability assessment methods (e.g., CellTiter-Glo, MTT). Use a fresh stock of this compound. |
| 2 | Sequence the VCP Gene | Identification of one or more mutations in the D1-D2 linker region or the D2 ATPase domain of p97 in the resistant cell line. | If no mutations are found, consider other resistance mechanisms such as increased drug efflux or metabolic alterations. |
| 3 | Assess Downstream Signaling | Resistant cells will show reduced induction of UPR markers (ATF4, CHOP) and lower caspase-3/7 activation upon this compound treatment compared to parental cells. | Ensure the this compound concentration used is appropriate to induce a response in the parental line. Check antibody quality for Western blotting. |
| 4 | Test an Allosteric p97 Inhibitor | The resistant cell line should exhibit sensitivity to an allosteric inhibitor like NMS-873, with an IC50 value similar to that of the parental cell line. | Use a range of concentrations for the allosteric inhibitor to determine its IC50 accurately. |
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Gradual Dose Escalation | Successful generation of a cell line that can proliferate in the presence of a stable, high concentration of this compound. | Start with a low concentration of this compound (e.g., IC20) and increase the dose slowly over several weeks to months. Too rapid an increase can lead to widespread cell death. |
| 2 | Monitor Cell Health | Maintenance of a viable, proliferating cell population at each concentration step. | Ensure proper cell culture conditions. If cells are not recovering, reduce the this compound concentration for a period to allow for adaptation. |
| 3 | Periodic Characterization | A gradual increase in the IC50 value as the dose escalation progresses. | Periodically perform IC50 assays to monitor the development of resistance. This will help in deciding when to increase the drug concentration. |
Data Presentation
Table 1: Comparative IC50 Values of p97 Inhibitors in Sensitive and Resistant HCT116 Colon Cancer Cell Lines
| Compound | Class | Parental HCT116 IC50 (µM) | CB-5083 Resistant HCT116 (D649A/T688A mutant) IC50 (µM) | Fold Resistance |
| CB-5083 | ATP-competitive | ~0.3 | >10 | >30 |
| This compound | ATP-competitive | Hypothesized ~0.4 | Hypothesized >10 | Hypothesized >25 |
| NMS-873 | Allosteric | ~0.4 | ~0.3 | ~0.75 |
Data for CB-5083 and NMS-873 are adapted from published studies.[1][6] this compound values are hypothesized based on its similar mechanism to CB-5083.
Experimental Protocols
p97 ATPase Activity Assay (Luminescence-based)
This protocol measures the amount of ATP remaining after a reaction with purified p97, providing an inverse measure of its ATPase activity.
-
Reagents: Purified p97 protein, assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100), ATP, this compound (or other inhibitors), Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well white plate, add 10 µl of purified p97 protein to each well.
-
Add 10 µl of this compound dilution or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 60 minutes.
-
Initiate the reaction by adding 10 µl of ATP solution (final concentration typically 0.15 mM).
-
Incubate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 30 µl of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis: A lower luminescence signal indicates higher ATPase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[7][8]
Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Reagents: Caspase-3/7 Assay Kit (e.g., from Boster Bio or similar), cell lysis buffer, Caspase-3/7 substrate (Ac-DEVD-pNA).
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound for the desired time.
-
Lyse the cells by adding 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Transfer the lysate to a new plate.
-
Add the Caspase-3/7 substrate Ac-DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: An increase in absorbance at 405 nm corresponds to higher Caspase-3/7 activity. Compare the absorbance of treated samples to untreated controls to determine the fold increase in activity.[9][10]
siRNA-mediated Knockdown of p97
This protocol allows for the transient silencing of the VCP gene to mimic the effects of p97 inhibition.
-
Reagents: siRNA targeting VCP and a non-targeting control siRNA, siRNA transfection reagent (e.g., Lipofectamine RNAiMAX), Opti-MEM medium.
-
Procedure:
-
Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.
-
For each well, dilute the p97 siRNA or control siRNA into Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, cell viability assay).
-
-
Confirmation: Knockdown efficiency should be confirmed by Western blotting for p97 protein levels. A reduction of >70% is generally considered successful.[11][12]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Acquired resistance to this compound via p97 mutation.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]
- 5. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML241 Incubation Time in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for ML241 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the p97 ATPase (also known as Valosin-Containing Protein, VCP), with an IC50 value typically around 100-110 nM.[1][2][3][4][5] p97 is a critical enzyme involved in protein homeostasis, and its inhibition disrupts several cellular processes. The primary mechanism of action of this compound is the impairment of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][2] This pathway is responsible for the removal of misfolded proteins from the endoplasmic reticulum.
Q2: What are the known downstream effects of this compound treatment?
By inhibiting p97, this compound can lead to the accumulation of ubiquitinated proteins and ER stress.[6] In some contexts, such as rotavirus-infected cells, this compound has been shown to inhibit viral proliferation by antagonizing the activation of ERK1/2 in the MAPK signaling pathway, which in turn affects the NF-κB signaling pathway.[7][8][9] Unlike the structurally similar p97 inhibitor ML240, this compound does not rapidly induce apoptosis through caspase-3 and -7 activation.[1][2]
Q3: What is a good starting point for this compound concentration and incubation time in a new cell-based assay?
For initial experiments, it is highly recommended to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Concentration: Based on its IC50, a starting concentration range of 100 nM to 1 µM is reasonable for most cell-based assays. A full dose-response curve will help to identify the optimal concentration.
-
Incubation Time: A pilot time-course experiment is crucial. A broad range of time points should be tested, for example, 2, 4, 8, 12, 24, and 48 hours.[10] The optimal time will depend on the specific biological question being addressed. For instance, in studies of rotavirus inhibition, effects of this compound were observed as early as 2 hours and up to 48 hours post-treatment.[4]
Q4: How can I determine the optimal incubation time for my specific experiment?
The optimal incubation time is the point at which you observe the maximal and most reproducible desired effect of this compound, without significant confounding effects from cytotoxicity. This can be determined by:
-
Time-Course Experiments: Measure your endpoint of interest (e.g., protein degradation, cell viability, viral titer) at various time points after this compound addition.
-
Dose-Response Curves at Different Time Points: The potency of this compound (e.g., EC50 or IC50) should be stable at the optimal incubation time.
-
Cell Viability Assays: Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to ensure that the observed effects are not simply due to widespread cell death.[10]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect of this compound. | 1. Incubation time is too short. 2. This compound concentration is too low. 3. Compound instability or degradation. 4. Cell line is resistant to p97 inhibition. 5. Incorrect assay setup. | 1. Perform a time-course experiment with longer incubation times (e.g., up to 72 hours). 2. Conduct a dose-response experiment with a wider concentration range (e.g., up to 10 µM). 3. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 4. Verify p97 expression in your cell line and consider using a positive control cell line known to be sensitive to p97 inhibitors. 5. Review and verify the entire assay protocol and ensure all reagents are functioning correctly. [11] |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Inaccurate pipetting of this compound or assay reagents. 4. Cell health issues. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol. 2. Avoid using the outer wells of the microplate or fill them with sterile media/PBS to maintain humidity. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Observed effect is likely due to cytotoxicity. | 1. Incubation time is too long. 2. This compound concentration is too high. 3. Cell line is particularly sensitive to p97 inhibition. | 1. Reduce the incubation time. Refer to your time-course experiment to select an earlier time point where the specific effect is still observable. 2. Lower the concentration of this compound. Refer to your dose-response curve. 3. Perform a detailed cytotoxicity assay to determine the cytotoxic threshold for your specific cell line. |
| Unexpected or off-target effects. | 1. Prolonged incubation leading to secondary cellular responses. 2. This compound may have other cellular targets at high concentrations or in specific contexts. | 1. Shorten the incubation time to focus on the primary effects of p97 inhibition. 2. While this compound is reported to be selective, consider potential off-target effects by including appropriate controls and consulting the literature for known off-target activities. [1][2] |
Quantitative Data Summary
Table 1: Recommended Starting Parameters for this compound in Cell-Based Assays
| Parameter | Recommended Starting Range | Notes |
| Concentration | 100 nM - 1 µM | A full dose-response curve is essential to determine the optimal concentration for your specific cell line and assay. |
| Incubation Time | 2 - 48 hours | Highly dependent on the assay. A time-course experiment is strongly recommended. Effects have been observed as early as 2 hours.[4] |
| Cell Seeding Density | Varies by cell type and assay duration | Optimize for logarithmic growth throughout the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time using a Cell Viability Assay (MTT)
This protocol is a general guideline to establish the optimal incubation time for this compound in a given cell line by assessing cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a range of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
MTT Addition: At each time point, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: For each time point, normalize the absorbance of this compound-treated wells to the vehicle control wells. Plot cell viability (%) against incubation time for each this compound concentration to determine the time-dependent effects on cell viability.
Protocol 2: General Dose-Response Experiment
This protocol outlines how to generate a dose-response curve for this compound to determine its potency (e.g., IC50 or EC50) at a fixed, optimal incubation time.
Materials:
-
Same as Protocol 1, plus your specific assay reagents for measuring the desired biological endpoint.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in complete culture medium. A 10-point, 2-fold dilution series starting from a high concentration (e.g., 10 µM) is a good starting point. Include vehicle control wells.
-
Treatment: Add the diluted this compound to the cells.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Assay Performance: Perform your specific cell-based assay (e.g., measure protein levels, reporter gene activity, etc.).
-
Data Acquisition: Measure the output signal from your assay.
-
Data Analysis: Plot the assay signal as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 or EC50 value.[14][15][16]
Visualizations
Caption: Workflow for optimizing this compound incubation time and determining potency.
Caption: this compound inhibits the p97-mediated retrotranslocation step in ERAD.
Caption: this compound inhibits rotavirus proliferation by antagonizing ERK1/2 activation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The VCP/p97 and YOD1 Proteins Have Different Substrate-dependent Activities in Endoplasmic Reticulum-associated Degradation (ERAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Order through destruction: how ER‐associated protein degradation contributes to organelle homeostasis | The EMBO Journal [link.springer.com]
- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathway | Affinity Biosciences [affbiotech.com]
- 11. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. youtube.com [youtube.com]
Validation & Comparative
Validating the On-Target Effects of ML241 on p97: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML241, a potent inhibitor of the AAA+ ATPase p97 (also known as VCP), with other well-characterized p97 inhibitors. We present a detailed analysis of their biochemical and cellular activities, supported by experimental data, to assist researchers in designing and interpreting studies aimed at validating the on-target effects of this compound.
Introduction to p97 and its Inhibition
The p97/VCP protein is a critical regulator of cellular protein homeostasis, playing a central role in the ubiquitin-proteasome system (UPS), endoplasmic-reticulum-associated degradation (ERAD), and autophagy.[1][2] Its ATPase activity provides the energy for the disassembly of protein complexes and the extraction of ubiquitinated proteins from cellular compartments, targeting them for degradation by the proteasome.[3][4] Given its essential role in maintaining cellular health, dysregulation of p97 has been implicated in various diseases, including cancer, making it a compelling therapeutic target.[5][6]
This compound is a potent, selective, and reversible ATP-competitive inhibitor of p97.[6][7] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with p97 is crucial for its development as a chemical probe and potential therapeutic agent. This guide outlines key experimental approaches and provides comparative data to facilitate this validation process.
Comparison of p97 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of this compound and other commonly used p97 inhibitors against the p97 ATPase activity.
| Inhibitor | Type | Target Domain(s) | p97 ATPase IC50 | Reference(s) |
| This compound | ATP-competitive | D2 | 110 nM | [5][7] |
| ML240 | ATP-competitive | D2 | 100 nM | [8][9][10] |
| DBeQ | ATP-competitive | D1 and D2 | 1.5 µM | [11][12][13] |
| NMS-873 | Allosteric | D2 | 30 nM | [5][14][15] |
| CB-5083 | ATP-competitive | D2 | 11 nM | [11][16][17] |
Key Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of this compound, a combination of biochemical and cellular assays is recommended. Here, we provide detailed protocols for three essential experiments.
p97 ATPase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the ATPase activity of purified p97. A common method involves quantifying the amount of ADP produced or the remaining ATP after the enzymatic reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human p97 (e.g., 8.5 nM) in an assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).[15]
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a DMSO control.
-
Initiate Reaction: Start the reaction by adding a defined concentration of ATP (e.g., 150 µM).[15]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).[15]
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., Transcreener ADP² Assay) or measure the remaining ATP using a luciferase-based assay (e.g., Kinase-Glo).[11][15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that the binding of a ligand, such as this compound, to its target protein, p97, increases the thermal stability of the protein.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HEK293T) with this compound or a vehicle control (DMSO) for a specific duration (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the levels of soluble p97 by Western blotting using a p97-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble p97 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Ubiquitin-Fusion Degradation (UFD) Reporter Assay
This cell-based assay assesses the functional consequence of p97 inhibition on the ubiquitin-proteasome system. A common reporter is a fusion protein of ubiquitin and GFP (Ub-G76V-GFP), which is a known p97-dependent substrate. Inhibition of p97 leads to the accumulation of this reporter.[19][20]
Protocol:
-
Cell Line: Utilize a cell line stably expressing the Ub-G76V-GFP reporter construct (e.g., HeLa or HEK293 cells).
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for a defined period (e.g., 4-8 hours).
-
Reporter Quantification: Measure the accumulation of the Ub-G76V-GFP reporter protein by fluorescence microscopy, flow cytometry, or Western blotting.
-
Data Analysis: Quantify the increase in GFP signal or protein levels relative to the vehicle-treated control. Determine the EC50 for reporter accumulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of p97 inhibitors.
Caption: Role of p97 in the Ubiquitin-Proteasome System and ERAD.
Caption: Experimental workflow for the p97 ATPase inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the on-target effects of small molecule inhibitors is a cornerstone of chemical biology and drug discovery. For this compound, a multi-faceted approach employing biochemical and cellular assays is essential to confidently attribute its biological activities to the inhibition of p97. This guide provides the necessary comparative data and detailed experimental frameworks to empower researchers to rigorously assess the on-target engagement of this compound and other p97 inhibitors, thereby advancing our understanding of p97 biology and its potential as a therapeutic target.
References
- 1. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Mammalian 26S Proteasomes and p97/VCP Complexes Using the Ubiquitin-like Domain from HHR23B Reveals Novel Proteasome-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 10. Structural basis for nucleotide-modulated p97 association with the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 13. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 3, Assay Rationale and Description - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Table 10, Comparison of known inhibitors of p97ATPase with DBeQ, CID 49830258 [ML240], and CID 49830260 [this compound] - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
ML241 vs. DBeQ: A Head-to-Head Comparison of p97 Inhibitor Potency
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for interrogating the function of the AAA+ ATPase p97 (also known as VCP). This enzyme plays a crucial role in cellular protein homeostasis, making it an attractive target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. This guide provides an objective comparison of two widely used p97 inhibitors, ML241 and DBeQ, with a focus on their relative potency supported by experimental data.
Executive Summary
Based on in vitro biochemical assays, This compound is a significantly more potent inhibitor of p97 ATPase activity than DBeQ . This compound exhibits an IC50 value in the nanomolar range, approximately 15-fold lower than that of DBeQ, which has an IC50 in the micromolar range. While both compounds demonstrate activity in cell-based assays, the superior biochemical potency of this compound marks it as a more powerful tool for the direct inhibition of p97's enzymatic function.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and DBeQ, highlighting their differential potency in both biochemical and cellular assays.
| Parameter | This compound | DBeQ | Reference(s) |
| p97 ATPase Inhibition IC50 | 100 nM (0.11 µM) | 1.5 µM | [1][2][3][4][5][6][7][8] |
| UbG76V-GFP Stabilization IC50 | 3.5 µM | 2.0 - 2.6 µM | [3][6][7][9] |
| Mechanism of Action | ATP-competitive | ATP-competitive | [2][6][7] |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
p97 ATPase Activity Assay
This assay biochemically measures the rate of ATP hydrolysis by purified p97 enzyme in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagents and Buffers:
-
Purified recombinant human p97 protein.
-
ATPase assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 1 mM DTT.
-
ATP solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically.
-
Inhibitor stock solutions: Dissolve this compound and DBeQ in DMSO to create high-concentration stock solutions.
-
Malachite green reagent for phosphate (B84403) detection.
-
-
Procedure:
-
Prepare a series of dilutions of this compound and DBeQ in DMSO.
-
In a 96-well plate, add the p97 enzyme to the ATPase assay buffer.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control.
-
Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature.
-
Initiate the reaction by adding a final concentration of 1 mM ATP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic curve).
-
UbG76V-GFP Stabilization Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block the degradation of a p97-dependent reporter substrate within a cellular context.
Protocol:
-
Cell Line and Reagents:
-
A stable cell line (e.g., HeLa or HEK293) engineered to express a destabilized green fluorescent protein (GFP) fused to a ubiquitin mutant (UbG76V-GFP). This reporter is a substrate for the ubiquitin-proteasome system and its degradation is p97-dependent.
-
Cell culture medium and supplements.
-
This compound and DBeQ stock solutions in DMSO.
-
Fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Seed the UbG76V-GFP expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and DBeQ in cell culture medium.
-
Treat the cells with the different concentrations of the inhibitors. Include a DMSO-only control.
-
Incubate the cells for a specified time (e.g., 6-24 hours).
-
Measure the GFP fluorescence intensity using a plate reader or by flow cytometry.
-
Calculate the fold-increase in GFP signal for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the fold-increase in GFP signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of p97 has profound effects on several cellular pathways, primarily those involved in protein degradation.
p97's Role in Protein Homeostasis
p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, thereby facilitating their subsequent degradation by the proteasome. Its inhibition leads to the accumulation of ubiquitinated substrates and the induction of cellular stress responses.
Caption: p97's central role in the ER-associated degradation (ERAD) pathway.
Experimental Workflow for Potency Determination
The following diagram outlines the general workflow for comparing the potency of p97 inhibitors.
Caption: General workflow for determining and comparing inhibitor potency.
References
- 1. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DBeQ | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 9. Table 10, Comparison of known inhibitors of p97ATPase with DBeQ, CID 49830258 [ML240], and CID 49830260 [this compound] - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of p97/VCP Inhibitors: ML241 vs. NMS-873
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied inhibitors of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP), ML241 and NMS-873. Both compounds are potent inhibitors of p97, a critical regulator of protein homeostasis, making it an attractive target for therapeutic intervention in diseases such as cancer. However, they exhibit distinct mechanisms of action and cellular effects. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Differences
| Feature | This compound | NMS-873 |
| Mechanism of Action | ATP-competitive inhibitor | Allosteric inhibitor |
| Binding Site | D2 ATPase domain | Interface of D1 and D2 domains |
| Reported p97 IC50 | ~100 nM[1] | ~30 nM[2] |
| Key Cellular Effects | Inhibition of ERAD, stabilization of p97 substrates[1] | Inhibition of ERAD, UPR activation, autophagy modulation, off-target effects on mitochondrial respiration[2][3] |
| Noted Specificity | High selectivity over other kinases[4]. A structurally similar analog, ML240, induces apoptosis and autophagy, while this compound does not, suggesting a more specific on-target effect for this compound[4]. | Potent and specific for p97 over other AAA ATPases and kinases in initial reports[2]. However, subsequent studies revealed off-target effects on mitochondrial Complex I and ATP synthase, leading to dysregulation of glycometabolism independent of p97[3]. |
Quantitative Performance Data
Table 1: In Vitro p97 ATPase Inhibition
| Compound | IC50 (nM) | Assay Method | Reference |
| This compound | 100 | Biochemical ATPase assay | [1] |
| NMS-873 | 30 | Biochemical ATPase assay | [2] |
Table 2: Cellular Activity - Inhibition of p97-dependent Protein Degradation
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | UbG76V-GFP stabilization | 3.5 | [1] |
Table 3: Cellular Proliferation Inhibition
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| NMS-873 | HCT116 | 72h | 0.4 | [2] |
| NMS-873 | HeLa | 72h | 0.7 | [2] |
Mechanism of Action and Signaling Pathways
This compound and NMS-873 inhibit p97 through distinct mechanisms, which dictates their downstream cellular consequences.
Inhibition of p97 by either this compound or NMS-873 disrupts its essential role in protein homeostasis, particularly in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This leads to the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and NMS-873 are provided below.
p97 ATPase Activity Assay (Biochemical)
This protocol is adapted from methods used to characterize p97 inhibitors[5][6].
-
Reagents:
-
Purified recombinant human p97 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 1 mM DTT.
-
ATP solution.
-
Test compounds (this compound or NMS-873) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add p97 enzyme to the assay buffer.
-
Add the test compounds or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration relevant to the K
mfor ATP (e.g., 1 mM). -
Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values using non-linear regression analysis.
-
Cellular p97-dependent Degradation Assay (UbG76V-GFP Reporter)
This cell-based assay measures the inhibition of p97's function in protein degradation[7][8][9][10].
-
Cell Line:
-
HeLa or other suitable cells stably expressing the UbG76V-GFP reporter construct.
-
-
Procedure:
-
Seed the UbG76V-GFP expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (this compound or NMS-873) or DMSO for a specified duration (e.g., 4-6 hours).
-
To block new protein synthesis, cycloheximide (B1669411) can be added.
-
Measure the accumulation of GFP fluorescence using a plate reader or by flow cytometry.
-
Normalize the GFP signal to a measure of cell viability (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for the stabilization of the reporter protein.
-
Autophagy Flux Assay (LC3-II Western Blot)
This assay is used to assess the impact of p97 inhibitors on the autophagy pathway by monitoring the conversion of LC3-I to LC3-II[11][12][13][14].
-
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for various time points.
-
Include control groups: untreated cells, cells treated with an autophagy inducer (e.g., rapamycin (B549165) or starvation), and cells co-treated with the test compound and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE (typically on a 12-15% gel to resolve LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin).
-
Caspase 3/7 Activation Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7[15][16][17][18][19].
-
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a defined period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 reagent (Promega) to each well.
-
Mix the contents by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to a cell viability assay performed in parallel.
-
Mitochondrial Respiration and Glycolysis Assays
These assays are crucial for evaluating the off-target effects of NMS-873 on cellular metabolism[3][20][21].
-
Mitochondrial Respiration (Oxygen Consumption Rate - OCR):
-
Utilize a Seahorse XF Analyzer (Agilent).
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the growth medium with XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Measure the basal OCR and then sequentially inject the test compound, oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (Complex I and III inhibitors) to determine key parameters of mitochondrial function.
-
-
Cellular ATP Production Assay:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with the test compound in media containing specific metabolic substrates (e.g., glucose, glutamine, or pyruvate).
-
After the treatment period, lyse the cells and measure the ATP content using a luciferase-based ATP assay kit (e.g., CellTiter-Glo®).
-
-
Mitochondrial Complex I Activity Assay:
Summary and Conclusion
This compound and NMS-873 are both valuable chemical probes for studying the function of p97/VCP. Their distinct mechanisms of action offer different approaches to inhibiting this critical cellular enzyme.
-
This compound appears to be a more specific, on-target inhibitor of p97's ATPase activity with a cleaner off-target profile reported so far. Its lack of apoptosis and autophagy induction, in contrast to the closely related ML240, suggests a more nuanced interaction with the p97 pathway and makes it a potentially more precise tool for dissecting specific p97 functions.
-
NMS-873 , while a highly potent allosteric inhibitor of p97, has demonstrated significant off-target effects on mitochondrial function and cellular metabolism. These p97-independent effects must be carefully considered when interpreting experimental results, as cellular phenotypes may not be solely attributable to p97 inhibition. However, its allosteric mechanism provides an alternative for overcoming potential resistance to ATP-competitive inhibitors.
The choice between this compound and NMS-873 will depend on the specific research question. For studies focused on the direct consequences of p97 ATPase inhibition with minimal confounding factors, this compound may be the preferred compound. For investigations where an allosteric mechanism is desired or in studies of cellular bioenergetics, NMS-873 can be a useful tool, provided its off-target effects are appropriately controlled for and acknowledged. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and selectivity.
References
- 1. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.tufts.edu [dl.tufts.edu]
- 9. Mutant ubiquitin found in neurodegenerative disorders is a ubiquitin fusion degradation substrate that blocks proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. Table 4, Caspase 3/7 activation in response to p97 inhibition assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Complex I activity assay [protocols.io]
- 23. Complex I activity assay [protocols.io]
- 24. researchgate.net [researchgate.net]
Validating MTHFD2 Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the mechanism of action for potent and selective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism and a promising target in oncology. While specific public domain data for a compound designated "ML241" is not available, this guide will utilize data from well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, to illustrate the experimental framework for in vivo validation.
MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in healthy adult tissues, making it an attractive therapeutic target.[1] Inhibition of MTHFD2 disrupts nucleotide synthesis and cellular redox balance, leading to cancer cell death.[2] In vivo validation of MTHFD2 inhibitors is crucial to confirm their on-target activity and anti-tumor efficacy in a physiological setting.
Comparative Efficacy of MTHFD2 Inhibitors in vivo
The in vivo anti-tumor activity of MTHFD2 inhibitors is typically evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. The primary endpoint is often tumor growth inhibition.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| DS18561882 | Breast Cancer Xenograft | Oral administration | Significant tumor growth inhibition | [3] |
| TH9619 | Acute Myeloid Leukemia (AML) Xenograft | Not specified | Impaired cancer progression | [4] |
| Unnamed MTHFD2 Inhibitor | MOLM-14 AML Xenograft | 15 mg/kg, intravenous | 75.7% (Day 7), 57.4% (Day 14) | [5] |
| LY345899 | Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) | Intraperitoneal injection | Significant tumor growth inhibition | [3][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a typical experimental workflow for in vivo validation.
Caption: MTHFD2's role in one-carbon metabolism and cancer cell proliferation.
Caption: A typical experimental workflow for in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vivo studies.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for assessing the anti-tumor efficacy of an MTHFD2 inhibitor in a xenograft mouse model.[7]
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MOLM-14 for AML, or a breast cancer cell line) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 million cells per injection.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the MTHFD2 inhibitor (e.g., this compound) and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage or intravenous injection).
-
-
Data Collection and Analysis:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and mechanism of action.
-
Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis to determine the significance of the findings.
-
Western Blot Analysis for Target Engagement
This protocol is used to detect the levels of MTHFD2 and downstream pathway proteins in tumor lysates to confirm the inhibitor's on-target effect.[8]
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against MTHFD2 or other proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The in vivo validation of MTHFD2 inhibitors like DS18561882 and TH9619 demonstrates that targeting this mitochondrial enzyme is a viable anti-cancer strategy.[3][4] A comprehensive in vivo validation for a novel MTHFD2 inhibitor such as this compound would involve rigorous xenograft studies to establish its anti-tumor efficacy, pharmacokinetic and pharmacodynamic properties, and on-target activity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and evaluate such studies, ultimately advancing the development of this promising class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 6. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Downstream Effects of ML241 on Ubiquitination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML241, a potent and selective p97 ATPase inhibitor, with other key alternatives. We delve into the downstream effects of these compounds on ubiquitination, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to this compound and the Role of p97 in Ubiquitination
This compound is a small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] p97 plays a crucial role in the ubiquitin-proteasome system (UPS) by utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[5] Its functions are central to numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), a key pathway for the disposal of misfolded proteins from the ER.[3][4][6] Inhibition of p97 leads to the accumulation of ubiquitinated proteins and induction of proteotoxic stress, making it a compelling target in cancer therapy.[1][2]
This guide will compare this compound with its structural analog, ML240 , and two other well-characterized p97 inhibitors, CB-5083 and NMS-873 , focusing on their differential effects on ubiquitination-dependent pathways.
Comparative Analysis of p97 Inhibitors
The following tables summarize the key characteristics and reported downstream effects of this compound and its alternatives. Due to the absence of head-to-head quantitative proteomics studies under identical conditions, the data is presented for each compound as reported in the literature.
Table 1: Potency and Cellular Effects of p97 Inhibitors
| Feature | This compound | ML240 | CB-5083 | NMS-873 |
| Target | p97 ATPase[3][4] | p97 ATPase[3][4] | p97 ATPase (ATP-competitive)[1][2] | p97 ATPase (Allosteric)[7] |
| IC₅₀ (p97 ATPase) | ~100 nM[3][4] | ~100 nM[3][4] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Effect on Apoptosis | No rapid induction[3] | Rapid induction of apoptosis[3] | Induces apoptosis[2] | Induces apoptosis[7] |
| Effect on Autophagy | No significant effect[3] | Potent stimulation of LC3-II accumulation[3][4] | Not a primary reported effect | Not a primary reported effect |
| Clinical Development | Preclinical tool | Preclinical tool | Halted in Phase I trials due to off-target toxicity[2] | Preclinical tool |
Table 2: Reported Effects on Ubiquitinated Substrates and Pathways (from various studies)
| Compound | Key Findings on Ubiquitination | Reported Affected Proteins/Pathways |
| This compound | Inhibits degradation of p97-dependent proteasome substrates.[3][4] Impairs the ERAD pathway.[3][4] | - Accumulation of UbG76V-GFP (a model p97-dependent substrate)[3] |
| ML240 | Inhibits degradation of p97-dependent proteasome substrates.[3][4] Impairs the ERAD pathway.[3][4] | - Accumulation of UbG76V-GFP[3] |
| CB-5083 | Leads to the accumulation of polyubiquitinated proteins.[2] | - Upregulation of proteins involved in the unfolded protein response (UPR). - Downregulation of proteins in the cytoplasmic, nuclear, and insoluble compartments, including those involved in cell cycle.[2][8] |
| NMS-873 | Causes a significant increase in polyubiquitin (B1169507) bound to p97.[7] Alters the interaction of p97 with ubiquitin-binding cofactors.[7] | - Enrichment of UFD1, NPL4, AMFR, UBXD8, and FAF1 binding to p97.[7] - Has off-target effects on mitochondrial oxidative phosphorylation.[9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: p97 inhibition by this compound blocks the processing of ubiquitinated substrates.
Caption: Experimental workflow for assessing p97 inhibitor effects on protein degradation.
Caption: Comparative effects of this compound and alternative p97 inhibitors.
Experimental Protocols
UbG76V-GFP Degradation Assay (Cycloheximide Chase)
This assay monitors the degradation of a model p97-dependent substrate, UbG76V-GFP, a fusion protein that is constitutively targeted for proteasomal degradation in a p97-dependent manner.
Materials:
-
HeLa or other suitable cells stably expressing UbG76V-GFP.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
This compound and other test compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and buffers.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-GFP, anti-p97 (loading control), anti-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed HeLa-UbG76V-GFP cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with this compound or alternative inhibitors at desired concentrations for a specified pre-incubation time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Add cycloheximide to a final concentration of 100 µg/mL to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
For each time point, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against GFP and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for UbG76V-GFP and the loading control. Normalize the GFP signal to the loading control and plot the relative GFP levels over time to determine the degradation rate.
ERAD Substrate Degradation Assay
This protocol is adapted for monitoring the degradation of a model ERAD substrate, such as a misfolded glycoprotein.
Materials:
-
Cells transiently or stably expressing a model ERAD substrate (e.g., TCRα-GFP).
-
Complete cell culture medium.
-
Cycloheximide (CHX).
-
This compound and other test compounds.
-
Lysis buffer and Western blot reagents as described in Protocol 4.1.
-
Primary antibody against the ERAD substrate (e.g., anti-GFP).
Procedure:
-
Plate cells expressing the ERAD substrate and allow them to attach.
-
Treat cells with this compound or other inhibitors as described above.
-
Initiate the cycloheximide chase by adding CHX to the medium.
-
Harvest cells at different time points.
-
Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as detailed in Protocol 4.1.
-
Probe the Western blot with an antibody specific to the ERAD substrate and a loading control.
-
Quantify the degradation rate of the ERAD substrate over time.
Conclusion
This compound is a valuable research tool for probing the function of p97 in the ubiquitin-proteasome system. Its distinct cellular phenotype compared to the structurally similar ML240, particularly its lack of rapid apoptosis and autophagy induction, makes it a useful compound for dissecting the specific consequences of p97 inhibition on protein degradation pathways. When compared to other p97 inhibitors like the clinical candidate CB-5083 and the allosteric inhibitor NMS-873, this compound provides another axis of comparison for understanding the nuanced roles of p97 in cellular homeostasis. The experimental protocols provided herein offer a framework for researchers to validate and quantify the downstream effects of this compound and other modulators of the ubiquitination machinery. Future quantitative ubiquitinomics studies directly comparing these compounds under standardized conditions will be invaluable for a more precise understanding of their differential impacts on the cellular landscape of ubiquitinated proteins.
References
- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics analysis reveals the differential impact of the p97 inhibitor CB-5083 on protein levels in various cellular compartments of the HL-60 cell line | microPublication [micropublication.org]
- 3. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stalled Proteasomes Are Directly Relieved by P97 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p97-dependent Protein Degradation by Eeyarestatin I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMS-873 Leads to Dysfunctional Glycometabolism in A p97-Independent Manner in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
ML241 Versus Proteasome Inhibitors: A Comparative Analysis in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel p97 inhibitor ML241 with established proteasome inhibitors, supported by experimental data. The document outlines the distinct mechanisms of action, presents comparative efficacy data, and details the experimental protocols for key assays.
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Its dysregulation is a hallmark of many diseases, including cancer, making it a prime target for therapeutic intervention. While proteasome inhibitors have become a cornerstone of treatment for certain hematological malignancies, novel agents targeting other components of the UPS, such as the p97 ATPase, are emerging as promising alternatives. This guide focuses on a comparative analysis of this compound, a potent and selective p97 inhibitor, with the widely used proteasome inhibitors Bortezomib and Carfilzomib.
Distinguishing Mechanisms of Action: Targeting p97 vs. the Proteasome
This compound and proteasome inhibitors both disrupt cellular protein homeostasis but at different key stages of the UPS pathway.
This compound: A Selective p97 ATPase Inhibitor
This compound is a potent and selective, reversible, ATP-competitive inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1] p97 functions upstream of the proteasome and is crucial for the extraction of ubiquitinated proteins from cellular compartments like the endoplasmic reticulum (ER), chromatin, and protein complexes, thereby facilitating their subsequent degradation by the proteasome.[2] By inhibiting the ATPase activity of p97, this compound prevents the processing and delivery of a subset of ubiquitinated proteins to the proteasome, leading to their accumulation and inducing cellular stress.[1]
Proteasome Inhibitors: Direct Blockade of Protein Degradation
In contrast, proteasome inhibitors like Bortezomib and Carfilzomib directly target the 20S catalytic core of the 26S proteasome.[3][4] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins.[3] Bortezomib is a reversible inhibitor, while Carfilzomib is an irreversible inhibitor of the chymotrypsin-like (β5) subunit of the proteasome, which is the primary proteolytic activity.[3] This direct inhibition leads to a widespread accumulation of ubiquitinated proteins, causing severe proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[3]
Comparative Efficacy: A Look at the Data
A related p97 inhibitor, CB-5083, which is also a potent and selective ATP-competitive inhibitor of p97, has been studied more extensively in direct comparison with Bortezomib. These studies provide valuable insights into the differential effects of targeting p97 versus the proteasome.
| Inhibitor | Target | Mechanism of Action | IC50 (Enzymatic Assay) | IC50 (Cell Viability) | Reference |
| This compound | p97 ATPase | Reversible, ATP-competitive | 100 nM | Not widely reported in comparative studies | [1] |
| Bortezomib | 20S Proteasome (β5 subunit) | Reversible | Ki = 0.6 nM | 1.9 - 10.2 nM (Multiple Myeloma cell lines, 48h) | [5][6] |
| Carfilzomib | 20S Proteasome (β5 subunit) | Irreversible | IC50 = 21.8 ± 7.4 nM (chymotrypsin-like subunit) | 6.34 - 76.51 nM (Breast Cancer cell lines, 72h) | [7][8] |
| CB-5083 | p97 ATPase | Reversible, ATP-competitive | Not specified in provided abstracts | Robust activity in Multiple Myeloma cell lines, including those with proteasome inhibitor resistance | [2] |
Key Comparative Observations:
-
Potency: While this compound shows potent inhibition of its target enzyme (p97 ATPase) in the nanomolar range, the cytotoxic IC50 values for Bortezomib and Carfilzomib in sensitive cancer cell lines are also in the low nanomolar range.[1][5][6][8]
-
Differential Sensitivity: A key advantage of p97 inhibitors like CB-5083 is their demonstrated activity in cancer cell lines that have developed resistance to proteasome inhibitors.[2] This suggests a non-overlapping mechanism of action that can be exploited therapeutically.
-
Apoptosis Induction: While both classes of inhibitors induce apoptosis, studies with the p97 inhibitor ML240 (a close analog of this compound) suggest that disruption of p97 function can lead to a more rapid activation of apoptosis compared to proteasome inhibitors.[1]
-
Synergistic Effects: Preclinical studies have shown that p97 inhibitors can act synergistically with proteasome inhibitors, suggesting that a combined therapeutic approach could be more effective. For instance, ML240 has been shown to synergize with the proteasome inhibitor MG132.[1] Similarly, the p97 inhibitor CB-5083 combines well with proteasome inhibitors.[2]
Signaling Pathways and Experimental Workflows
To visualize the distinct points of intervention of this compound and proteasome inhibitors, as well as the typical experimental workflow for their comparison, the following diagrams are provided.
References
- 1. Comparative Analysis of Acquired Resistance to Bortezomib in Prostate Cancer Cells Using Proteomic and Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bortezomib enhances cytotoxicity of ex vivo-expanded gamma delta T cells against acute myeloid leukemia and T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 6. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ML241
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of ML241, a potent and selective p97 ATPase inhibitor. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
This compound Chemical and Physical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The quantitative data for this compound (hydrochloride) are summarized below.
| Property | Value |
| CAS Number | 2070015-13-1 |
| Molecular Formula | C₂₃H₂₄N₄O • HCl |
| Formula Weight | 408.9 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | DMSO: SolubleAcetonitrile: Slightly solubleWater: Slightly soluble |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years (when stored as directed) |
Immediate Safety and Handling Precautions
While a Safety Data Sheet (SDS) for this compound from Cell Signaling Technology, issued under EU Regulation (EC) No. 1907/2006, indicates that the compound is not classified as hazardous, it is crucial to recognize that the toxicological and physiological properties have not been fully elucidated[1]. Therefore, this compound should be handled with care by qualified professionals, employing standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Ingestion: this compound is for research use only and is not for human or veterinary use[2][3]. In case of accidental ingestion, seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, whether in its pure form, as a solution, or as contaminated labware, must be managed as hazardous chemical waste. This approach ensures maximum safety, regardless of its current non-hazardous classification.
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unwanted or expired solid this compound should be treated as chemical waste.
-
Solutions: Solutions containing this compound (e.g., in DMSO) must be collected as liquid chemical waste. Do not dispose of them down the drain.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated solid waste.
Step 2: Waste Collection and Containment
-
Select Appropriate Containers:
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle) clearly labeled for "Hazardous Waste." Ensure the container has a secure screw-top cap.
-
Solid Waste: Use a designated, durable, and sealable bag or container for contaminated solid waste.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound (hydrochloride)."
-
List all components of a solution, including solvents (e.g., "this compound in DMSO").
-
Include the approximate concentration and quantity.
-
Add the date the waste was first added to the container.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated, well-ventilated, and secured area away from incompatible materials.
-
Utilize secondary containment (e.g., a chemical-resistant tray) for liquid waste containers to mitigate spills.
-
Step 3: Disposal of Empty Containers
-
Containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent in which this compound is soluble (such as DMSO or acetonitrile).
-
Collect the first rinsate as hazardous liquid waste[4]. Subsequent rinses with water can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic[4][5].
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of chemical waste in the regular trash or sewer system. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Follow Institutional Procedures: Adhere strictly to the specific waste management procedures and documentation requirements of your organization.
Experimental Protocols and Waste Generation
This compound is an ATP-competitive inhibitor of the p97 ATPase, primarily used in cell biology and cancer research to study the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD) pathway.
Typical Experimental Workflow Involving this compound:
-
Stock Solution Preparation: this compound solid is dissolved in a solvent, typically DMSO, to create a high-concentration stock solution.
-
Cell Culture Treatment: The stock solution is diluted in cell culture media to the desired final concentration and applied to cells.
-
Assay Performance: Following incubation, cells are harvested and analyzed using techniques such as Western blotting, reporter assays, or cell viability assays.
Waste Generated from this Workflow:
-
Solid Waste: Weighing paper, spatulas, and original compound vials.
-
Liquid Waste: Unused stock solutions, contaminated cell culture media.
-
Contaminated Labware: Pipette tips, serological pipettes, culture flasks/plates, and centrifuge tubes.
All waste streams generated during these experimental procedures must be disposed of following the step-by-step protocol outlined above.
This compound Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
